BenchChemオンラインストアへようこそ!

N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Kinase Inhibition Inflammation MAPK Pathway

N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic, low-molecular-weight (315.28 g/mol) 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivative. This scaffold is foundational to a class of compounds investigated for their ability to modulate mitogen-activated protein kinase (MAPK) pathways.

Molecular Formula C16H11F2N3O2
Molecular Weight 315.28
CAS No. 877650-45-8
Cat. No. B2650649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS877650-45-8
Molecular FormulaC16H11F2N3O2
Molecular Weight315.28
Structural Identifiers
SMILESCC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)C=C1
InChIInChI=1S/C16H11F2N3O2/c1-9-2-5-14-19-7-11(16(23)21(14)8-9)15(22)20-13-4-3-10(17)6-12(13)18/h2-8H,1H3,(H,20,22)
InChIKeyBXEFCTDPSZGZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877650-45-8) for Kinase Research


N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic, low-molecular-weight (315.28 g/mol) 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivative [1]. This scaffold is foundational to a class of compounds investigated for their ability to modulate mitogen-activated protein kinase (MAPK) pathways. Specifically, its design as a potential inhibitor of MAPK-activated protein kinase-2 (MK2) and p38 MAP kinase has been explored to prevent activation of downstream pro-inflammatory signaling, making it a targeted tool for investigating inflammatory and cellular stress responses [2].

Why Generic Substitution Fails for N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide


Substituting this specific compound with a general pyridopyrimidine or a close analog like N-(2-fluorophenyl) or N-(4-chlorophenyl) variants is not scientifically equivalent. The 2,4-difluorophenyl motif is critical for a specific binding conformation within the p38α MAP kinase allosteric pocket, directly influencing the prevention of activation of the downstream kinase MK2. Even minor structural changes to the N-aryl substituent have been shown to drastically alter the compound's ability to act as a 'prevention of activation' inhibitor rather than a classical ATP-competitive inhibitor, a distinction with profound consequences for functional cellular potency and selectivity [1]. This unique mechanism of action means a generic analog will likely fail to reproduce the same biological profile in advanced inflammatory disease models.

Quantitative Differentiation Guide for Kinase Inhibitor N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide


Cellular p38-MK2 Pathway Inhibition vs. Closest Fluoro-Analog

In a human cellular assay, the compound inhibits p38α-dependent PGE2 production with an IC50 of 210 nM, demonstrating functional pathway blockade. Critically, its p38α binding affinity is only 700 nM, highlighting a unique mechanistic signature where cellular potency is driven by a 'prevention of activation' mode rather than just target affinity. This profile contrasts with the closest analog, the 2-fluoro-substituted N-(2-fluorophenyl) derivative, which shows a less favorable shift, with a p38α binding affinity of 1500 nM and a cellular IC50 of >10000 nM, indicating a completely different and less potent inhibition mechanism [1].

Kinase Inhibition Inflammation MAPK Pathway

Kinase Selectivity Profile Against a Broad In-Class Panel

When tested at 10 µM against a panel of 50 diverse kinases, N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide demonstrated a narrow selectivity profile, inhibiting only 2 kinases by >50%. In contrast, the regioisomeric 3,4-difluorophenyl analog inhibited 5 kinases by >50%, and the 4-chlorophenyl analog inhibited 8 kinases by >50% in the same panel, indicating a broader and significantly less selective off-target liability for these common alternative substituents [1].

Selectivity Screening Kinase Profiling Off-Target Effects

Human Liver Microsome Stability Advantage

N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibits a scaled intrinsic clearance (CLint) of 12 µL/min/mg in human liver microsomes, predicting moderate metabolic stability. A direct comparator, the N-(4-methylphenyl) analog, shows a CLint of 45 µL/min/mg under identical conditions, indicating it is approximately 3.75 times more rapidly metabolized. This rapid degradation for the 4-methyl variant would require significantly higher or more frequent dosing to maintain effective concentrations in vivo, complicating data interpretation [1].

Metabolic Stability Pharmacokinetics Drug Metabolism

Optimal Research Scenarios for N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide


Investigating the p38-MK2 Inflammatory Axis in Chronic Disease Models

This compound is the preferred choice for dissecting the specific role of the p38-MK2 signaling axis in inflammatory diseases like rheumatoid arthritis or COPD. Its potent, 210 nM cellular activity in human TC28 chondrocytes and its unique 'prevention of MK2 activation' mechanism provide an advanced tool for pharmacological validation of this pathway, outperforming classical ATP-competitive p38 inhibitors which lack this specific action [1].

Kinase Selectivity Screening for Polypharmacology Studies

For chemical biology studies requiring a precisely characterized control with a clean off-target profile, this compound's inhibition of only 2 out of 50 kinases at 10 µM makes it a superior probe. Its quantifiable advantage over the 4-chlorophenyl analog (8 kinases hit) reduces confounding variables in target deconvolution experiments [1].

Pharmacokinetic Profiling of Pyridopyrimidine Scaffolds

The established human liver microsome stability (CLint 12 µL/min/mg) makes this compound a robust reference standard for in vitro ADME studies within this chemical series. Its 3.75-fold stability advantage over the metabolically labile N-(4-methylphenyl) analog ensures reliable PK measurements essential for establishing in vitro-in vivo extrapolation models [1].

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.